molecular formula C20H8Br4O5 B080284 Eosin Y CAS No. 15086-94-9

Eosin Y

Cat. No.: B080284
CAS No.: 15086-94-9
M. Wt: 647.9 g/mol
InChI Key: DBZJJPROPLPMSN-UHFFFAOYSA-N
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Description

Eosin Y, also known as this compound, is a synthetic organic compound with the molecular formula C20H8Br4O5. It is a derivative of fluorescein, where four bromine atoms are substituted at the 2’, 4’, 5’, and 7’ positions. This compound is widely used as a dye and has applications in various scientific fields due to its unique fluorescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eosin Y is typically synthesized through the bromination of fluorescein. The process involves the reaction of fluorescein with bromine in the presence of a catalyst. The reaction is carried out in an aqueous medium, and the product is precipitated by lowering the pH . The reaction conditions include maintaining a slightly basic pH and using low voltages to generate bromine in situ, which reacts immediately with fluorescein .

Industrial Production Methods

In industrial settings, the production of tetrabromofluorescein involves large-scale bromination processes. The reaction is carefully controlled to ensure the complete substitution of bromine atoms at the desired positions. The product is then purified through filtration and recrystallization to obtain high-purity tetrabromofluorescein .

Chemical Reactions Analysis

Types of Reactions

Eosin Y undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled pH conditions and at specific temperatures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various brominated derivatives of fluorescein, each with unique properties and applications .

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: The parent compound of tetrabromofluorescein, used widely as a fluorescent dye.

    Eosin B: Another brominated derivative of fluorescein with slightly different properties.

    Phloxine B: A related compound used in similar applications.

Uniqueness

Eosin Y is unique due to its enhanced fluorescent properties, which are attributed to the presence of four bromine atoms. This makes it more effective in applications requiring high fluorescence intensity and stability .

Properties

IUPAC Name

2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H8Br4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZJJPROPLPMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8Br4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17372-87-1 (Parent)
Record name D & C Red No. 21
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DSSTOX Substance ID

DTXSID3044590
Record name 2',4',5',7'-Tetrabromofluorescein
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Molecular Weight

647.9 g/mol
Source PubChem
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CAS No.

15086-94-9
Record name Red 21
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Record name Eosin
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',4',5',7'-tetrabromo-3',6'-dihydroxy-
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Record name 2',4',5',7'-Tetrabromofluorescein
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Record name 2-(3,6-dihydroxy-2,4,5,7-tetrabromoxanthen-9-yl)-benzoic acid
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Record name 2',4',5',7'- TETRABROMOFLUORESCEIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Tetrabromofluorescein interact with proteins like bovine serum albumin?

A1: Studies utilizing fluorescence and UV-Vis absorption spectra revealed that Tetrabromofluorescein binds to bovine serum albumin (BSA) primarily through hydrophobic interactions, with electrostatic forces playing a secondary role []. This binding occurs in a nearly 1:1 manner, suggesting a specific binding site on BSA. Further analysis indicated that Tetrabromofluorescein inserts its nonpolar phenyl group into the hydrophobic cavity of BSA, potentially near the tryptophan residues. The formation of weak hydrogen bonds further stabilizes this interaction and enhances energy transfer efficiency [].

Q2: Can Tetrabromofluorescein differentiate between viable and non-viable cells?

A2: Yes, research shows that Tetrabromofluorescein selectively stains non-viable Candida albicans blastospores without affecting the viability of healthy yeast cells []. This selective staining makes Tetrabromofluorescein a valuable tool for rapidly assessing cell viability using flow cytometry.

Q3: Does Tetrabromofluorescein interact with DNA? How does this affect its properties?

A3: Tetrabromofluorescein exhibits interaction with DNA, evidenced by changes in its fluorescence properties upon DNA binding []. Research suggests a potential intercalation of Tetrabromofluorescein into the DNA base pairs and binding within the DNA groove []. This interaction is influenced by factors like ionic strength, with higher ionic strength affecting the binding affinity.

Q4: How does Tetrabromofluorescein affect the activity of enzymes like ATPase?

A4: Tetrabromofluorescein acts as a potent inhibitor of the plasma membrane Ca2+ pump, with an IC50 of approximately 0.3 μM in red blood cell inside-out vesicles []. It does not compete with ATP for binding to the Ca2+ pump, unlike inhibitors of other pumps like Na+/K+ and H+/K+ pumps. In contrast, Tetrabromofluorescein does not inhibit the cardiac Na+-Ca2+ exchanger []. This selectivity makes it a useful tool for studying the roles of these transporters in cellular calcium homeostasis. Tetrabromofluorescein has been shown to inhibit the activity of actomyosine ATPase in a non-competitive manner with respect to ATP [, ]. This suggests that Tetrabromofluorescein binds to a site on the enzyme distinct from the ATP binding site, thereby affecting its activity.

Q5: What is the molecular formula and weight of Tetrabromofluorescein?

A5: Tetrabromofluorescein (Eosin Y) has the molecular formula C20H8Br4O5 and a molecular weight of 647.9 g/mol.

Q6: Are there any spectroscopic techniques used to characterize Tetrabromofluorescein?

A6: Yes, various spectroscopic techniques have been employed to characterize Tetrabromofluorescein. These include:

  • UV-Vis Absorption Spectroscopy: Used to determine the absorption maxima of Tetrabromofluorescein and its complexes, providing insights into its electronic properties and interactions with other molecules [, , ].
  • Fluorescence Spectroscopy: Utilized to study the fluorescence properties of Tetrabromofluorescein, including excitation and emission wavelengths, fluorescence quenching, and energy transfer mechanisms, offering information about its interactions with DNA, proteins, and other molecules [, , , , , , ].
  • Raman Spectroscopy: Employed to identify Tetrabromofluorescein as a pigment in historical paintings, specifically as the dye component of geranium lake, showcasing its application in art conservation and analysis [].

Q7: Can you elaborate on the stability and applications of Tetrabromofluorescein under various conditions?

A7: Tetrabromofluorescein exhibits varied stability depending on the environment. Research indicates its susceptibility to fading in paintings, attributed to its degradation upon exposure to light and other environmental factors []. This highlights the importance of controlled storage and display conditions for artworks containing this pigment. Conversely, Tetrabromofluorescein displays good stability in specific applications, such as its use as a fluorescent probe in biological studies [, ].

Q8: How does the addition of ethanol affect the extraction of lead ions using Tetrabromofluorescein?

A8: Adding 20 wt% ethanol to the sample solution significantly improves the solid-phase extraction of lead ions using Tetrabromofluorescein and 5,6-14,15-dibenzo-4,7,13,16,21,24-hexaoxa-1.10-diazabicyclohexacosane (DBC 2.2.2) on an octadecylsilanized (ODS) silica disk cartridge []. This enhancement suggests that ethanol improves the partitioning of the lead complex into the ODS phase, leading to higher extraction efficiency.

Q9: Can you explain the use of Tetrabromofluorescein in analytical chemistry for metal ion detection?

A9: Tetrabromofluorescein acts as a reagent in various spectrophotometric methods for detecting metal ions. For instance, it forms a ternary complex with gallium and minocycline, allowing for the sensitive and selective determination of minocycline in pharmaceutical preparations []. Similarly, Tetrabromofluorescein is used in a spectrophotometric method for determining sparfloxacin, based on the linear relationship between sparfloxacin concentration and the degree of fluorescence quenching of Tetrabromofluorescein []. These applications highlight the versatility of Tetrabromofluorescein in developing analytical techniques for quantifying various analytes.

Q10: How is Tetrabromofluorescein utilized in the determination of cyanide?

A10: Tetrabromofluorescein plays a crucial role in a fluorometric method for determining free cyanide in water []. The method relies on the dissociation of a non-fluorescent ternary complex of silver-1,10-phenanthroline-Tetrabromofluorescein by cyanide ions. This dissociation releases Tetrabromofluorescein, resulting in a fluorescence signal directly proportional to the cyanide concentration, enabling sensitive and selective cyanide detection.

Q11: Have there been any computational studies on Tetrabromofluorescein for photovoltaic applications?

A11: Yes, Density Functional Theory (DFT) has been employed to investigate the electronic properties of Tetrabromofluorescein, particularly its different oxidation states and complexes with zinc ions, in the context of photovoltaic applications []. This research aimed to understand its electrochemical and photochemical behavior in solar cells. The calculations considered both gas phase and solution environments, providing insights into how the solvent and metal ion interactions influence the electronic properties and performance of Tetrabromofluorescein in photovoltaic devices.

Q12: How do structural modifications of fluorescein, particularly halogenation, impact its photocatalytic performance?

A12: Studies on halogenated fluorescein derivatives, specifically those with bromine or iodine atoms on the benzoic acid group, provide insights into structure-activity relationships []. The position of halogen atoms significantly influences the photocatalytic performance of these derivatives. For instance, Tetrabromofluorescein and tetraiodofluorescein, when used as photoredox catalysts in the polymerization of poly(ethylene glycol) diacrylate and N-vinylpyrrolidone, exhibited different activities. Interestingly, the polymerization degree increased in the order: tetraiodofluorescein < Tetrabromofluorescein < fluorescein, indicating that the presence and type of halogen substituents significantly affect the catalytic activity of fluorescein derivatives [].

Q13: What analytical methods are commonly employed to detect and quantify Tetrabromofluorescein?

A13: Several analytical methods are used to detect and quantify Tetrabromofluorescein:

  • High-Performance Liquid Chromatography (HPLC): This technique is used to separate and quantify Tetrabromofluorescein and its brominated derivatives in complex mixtures, such as color additives []. The method offers high sensitivity and selectivity, allowing for the accurate determination of these compounds in various matrices.
  • Visual Fluorimetry: This technique exploits the fluorescence properties of Tetrabromofluorescein for the visual detection of analytes like lead []. After forming a fluorescent complex with lead, the intensity of fluorescence, often observed under UV light, can be visually estimated or quantified using a densitometer. This method offers a simple, rapid, and potentially field-deployable approach for lead detection.

Q14: Does Tetrabromofluorescein have any applications in biological imaging?

A14: Yes, a fluorescent thymidine analog, 2′,4′,5′,7′-Tetrabromofluorescein-aminoallyldUTP (eosin-aminoallyl-dUTP), has been synthesized and incorporated into the genome of Escherichia coli for in vivo DNA visualization []. The presence of bromine atoms in the eosin moiety allows for electron spectroscopic imaging in transmission electron microscopy. This demonstrates the potential of Tetrabromofluorescein-labeled nucleotides for correlative light and electron microscopy studies, enabling high-resolution imaging of cellular ultrastructures and DNA dynamics in vivo.

Q15: Has Tetrabromofluorescein been explored in drug delivery systems?

A15: Yes, Tetrabromofluorescein has been incorporated into liposomal nanoparticles for potential applications in drug delivery and imaging []. The liposomes, loaded with the disodium salt of 2,4,5,7-Tetrabromofluorescein (eosin-Y), were investigated for their propagation efficiency in the circulatory system using fluorescence spectroscopy. This research suggests the potential of using Tetrabromofluorescein-loaded liposomes as contrast agents in fluorescence imaging and drug delivery vehicles.

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